(S,R,S)-Ahpc-C10-NH2

描述

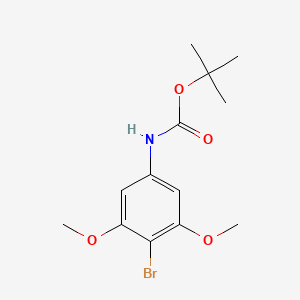

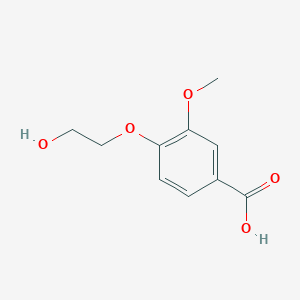

(S,R,S)-Ahpc-C10-NH2 is a molecule that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery, biotechnology, and medical research. This molecule belongs to the class of peptides and has a unique structure that makes it an ideal candidate for various biochemical and physiological studies.

科学研究应用

AhpC 在过氧化物还原中的作用

已研究了形成二硫键的 AhpC 中半胱氨酸残基的催化特性,以了解其在过氧化物还原中的作用。研究表明,某些半胱氨酸残基对于 AhpC 的过氧化物酶活性至关重要,突出了该酶在还原过氧化物和保护细胞免受氧化损伤中的机制 (Ellis & Poole, 1997)。

结核分枝杆菌中的 AhpC

已显示结核分枝杆菌中的 AhpC 作为一种通用抗氧化剂,保护包括 DNA 在内的多种底物。该研究表明,AhpC 属于一个新的过氧化物还原蛋白家族,具有独特的二硫键传递反应机制,这对于其对过氧化物的活性可能是至关重要的 (Chauhan & Mande, 2002)。

副溶血弧菌中的 AhpC

对致病菌副溶血弧菌的研究揭示了 AhpC 在诱导和维持可行但不可培养 (VBNC) 状态中的作用。这种状态对于细菌在环境压力下的存活很重要,而 AhpC 通过解毒活性氧来促进这一过程 (Wang 等,2013)。

在 AhpC 中鉴定半胱氨酸亚磺酸

研究还集中在鉴定 AhpC 中的半胱氨酸亚磺酸,这对于了解该酶在还原氢过氧化物中的机制至关重要。这项研究提供了对 AhpC 结构方面及其对过氧化物的反应性的见解,有助于理解其对氧化损伤的保护作用 (Ellis & Poole, 1997)。

作用机制

Target of Action

(S,R,S)-Ahpc-C10-NH2 is a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase . VHL is a key component of the cellular machinery that tags proteins for degradation. It plays a crucial role in cellular processes such as protein homeostasis and cell cycle regulation .

Mode of Action

As a VHL ligand, (S,R,S)-Ahpc-C10-NH2 interacts with the VHL E3 ubiquitin ligase, enabling the formation of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting specific proteins to the E3 ubiquitin ligase, marking them for degradation. This allows for the selective removal of disease-causing proteins from cells .

Biochemical Pathways

The interaction of (S,R,S)-Ahpc-C10-NH2 with VHL E3 ubiquitin ligase affects the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of most proteins in the cell. By influencing this pathway, (S,R,S)-Ahpc-C10-NH2 can modulate the levels of specific proteins, potentially altering various downstream cellular processes .

Result of Action

The molecular and cellular effects of (S,R,S)-Ahpc-C10-NH2’s action are dependent on the specific proteins targeted for degradation by the PROTACs it helps form. By selectively degrading disease-causing proteins, (S,R,S)-Ahpc-C10-NH2 could potentially alter cellular functions and pathways in a way that mitigates disease symptoms .

属性

IUPAC Name |

(2S,4R)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H51N5O4S/c1-23-29(43-22-36-23)25-16-14-24(15-17-25)20-35-31(41)27-19-26(39)21-38(27)32(42)30(33(2,3)4)37-28(40)13-11-9-7-5-6-8-10-12-18-34/h14-17,22,26-27,30,39H,5-13,18-21,34H2,1-4H3,(H,35,41)(H,37,40)/t26-,27+,30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWKSXPBEBWQQH-HRHHFINDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H51N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S,R,S)-Ahpc-C10-NH2 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate](/img/structure/B3118115.png)

![1,2,3,4,5,10-Hexahydroazepino[3,4-b]indole](/img/structure/B3118140.png)

![[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B3118202.png)